Galeterone (CAS 851983-85-2) is a steroidal small molecule developed for research in castration-resistant prostate cancer (CRPC). Unlike single-target agents, it is characterized by a triple mechanism of action: it functions as a competitive androgen receptor (AR) antagonist, an inhibitor of the CYP17A1 enzyme critical for androgen biosynthesis, and an inducer of AR protein degradation. [REFS-1, REFS-2] This multi-faceted approach to disrupting the androgen signaling pathway makes it a distinct tool for investigating both primary and acquired resistance to other antiandrogen therapies.
Direct substitution of Galeterone with single-mechanism compounds like Abiraterone (a CYP17A1 inhibitor) or Enzalutamide (an AR antagonist) is inappropriate for many research applications. Galeterone's value lies in its unique combination of three distinct mechanisms in a single molecule: CYP17A1 inhibition, AR antagonism, and AR degradation. [REFS-1, REFS-2] This third mechanism, the ability to reduce total AR protein levels, is a key differentiator not shared by Abiraterone and is mechanistically distinct from the antagonism offered by Enzalutamide. [3] Therefore, studies focused on overcoming resistance mediated by AR overexpression or specific AR variants require the specific multi-action profile of Galeterone.
Galeterone provides a dual-action profile by combining potent CYP17A1 inhibition with direct AR antagonism. Its inhibitory concentration for CYP17A1 lyase activity is quantitatively established, though it is approximately 3-fold less potent than Abiraterone in a head-to-head comparison (IC50 of ~100 nM vs 36 nM for Abiraterone). [1] However, unlike Abiraterone, Galeterone also acts as a direct AR antagonist, reducing basal PSA mRNA levels in LNCaP and VCaP cells in a manner similar to Enzalutamide, an effect not seen with the pure CYP17A1 inhibitor Abiraterone. [2]
| Evidence Dimension | CYP17A1 Lyase Inhibition (IC50) |
| Target Compound Data | ~100 nM |
| Comparator Or Baseline | Abiraterone: 36 ± 3 nM |
| Quantified Difference | Approx. 2.8x less potent than Abiraterone for CYP17A1 lyase inhibition |
| Conditions | In vitro assay with purified, recombinant human CYP17A1. |
This allows researchers to investigate the combined effects of androgen synthesis blockade and receptor antagonism using a single, well-defined molecule, avoiding the formulation and dosage complexities of using two separate compounds.
A critical procurement differentiator for Galeterone is its demonstrated activity in models of acquired resistance to other AR-targeted therapies. In preclinical studies using human prostate cancer cells selected for resistance to Enzalutamide, Galeterone treatment induced a pronounced reduction in AR protein levels and inhibited AR nuclear translocation, effects that were diminished with Enzalutamide treatment in these resistant cells. [1] This suggests a distinct mechanism for overcoming resistance that is not present in a standard AR antagonist.
| Evidence Dimension | Effect on AR protein levels and nuclear translocation |
| Target Compound Data | Pronounced reduction in AR protein and inhibition of nuclear translocation in enzalutamide-resistant cells |
| Comparator Or Baseline | Enzalutamide: Diminished effect in resistant cell lines |
| Quantified Difference | Qualitative but mechanistically significant difference in activity in resistant models |
| Conditions | In vitro preclinical models of enzalutamide-resistant human prostate cancer cells. |
For researchers studying mechanisms of resistance to second-generation antiandrogens, Galeterone offers a specific tool to probe pathways that remain active or emerge after Enzalutamide failure.
Unlike pure antagonists, Galeterone actively promotes the degradation of the AR protein. In LNCaP cells, which express a mutant AR (T878A), Galeterone treatment at 15 µM reduced steady-state AR protein levels by up to 84%. [1] This degradation mechanism has been shown to be effective against both full-length AR and the clinically relevant AR-V7 splice variant, which is a key driver of resistance to both Abiraterone and Enzalutamide. [2] This provides a clear mechanistic advantage over compounds that only block androgen synthesis or binding.
| Evidence Dimension | AR Protein Level Reduction (Degradation) |
| Target Compound Data | Up to 84% reduction in AR protein levels at 15 µM |
| Comparator Or Baseline | Abiraterone (no direct effect); Enzalutamide (antagonism, not degradation) |
| Quantified Difference | Offers a distinct AR degradation mechanism absent in key comparators |
| Conditions | In vitro, LNCaP human prostate cancer cells cultured in charcoal-stripped serum. |
This makes Galeterone an essential compound for research into AR-V7-mediated resistance or for developing therapeutic strategies based on targeted protein degradation rather than simple inhibition.
Galeterone is the right choice for studies where cancer cell models have been made resistant to Enzalutamide or Abiraterone. Its ability to degrade the AR protein, including the AR-V7 splice variant, allows for the specific investigation of AR degradation as a strategy to bypass established resistance mechanisms. [1]
For researchers aiming to study the synergistic or differential effects of blocking androgen production (via CYP17A1 inhibition) and directly antagonizing the AR, Galeterone provides a single, validated chemical tool. This simplifies experimental design by eliminating the need to co-administer and validate the activity of two separate inhibitors like Abiraterone and Bicalutamide. [2]
As a benchmark compound that induces AR degradation, Galeterone is suitable for use in screening assays or mechanistic studies aimed at identifying novel and more potent AR degraders. Its established activity against specific AR mutants (e.g., T878A) makes it a valuable positive control in such experimental workflows. [3]
Health Hazard